molecular formula C10H13NO4 B14390654 Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate CAS No. 87587-57-3

Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate

Cat. No.: B14390654
CAS No.: 87587-57-3
M. Wt: 211.21 g/mol
InChI Key: WYBMMWRHYPPVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate is a chemical compound belonging to the azepine family Azepines are seven-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by its two methoxy groups at positions 2 and 4, and a carboxylate group at position 5 on the azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable carboxylic acid with a diamine, followed by cyclization to form the azepine ring. The reaction conditions often require the use of acid catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepine oxides, while reduction can produce various reduced azepine derivatives.

Scientific Research Applications

Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and carboxylate groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

  • Methyl 2,5-dimethoxy-3H-azepine-1-carboxylate
  • Methyl 3,6-dimethoxy-3H-azepine-1-carboxylate

Comparison: Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate is unique due to the specific positioning of its methoxy and carboxylate groups, which influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

87587-57-3

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 2,4-dimethoxy-3H-azepine-5-carboxylate

InChI

InChI=1S/C10H13NO4/c1-13-8-6-9(14-2)11-5-4-7(8)10(12)15-3/h4-5H,6H2,1-3H3

InChI Key

WYBMMWRHYPPVRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C(C1)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.